molecular formula C16H16N3O4S Na B601407 sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 37050-97-8

sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B601407
CAS RN: 37050-97-8
M. Wt: 346.39 22.99
InChI Key:
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Description

[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid is an impurity of Cefaclor (C235250), an second-generation cephalosporin antibiotic for antibacterial purposes.

Scientific Research Applications

Microbial Food Safety

Implications of Salt and Sodium Reduction on Microbial Food Safety : Sodium chloride (table salt) is a critical ingredient in various food systems due to its antimicrobial properties, playing a vital role in inhibiting the growth of pathogenic and spoilage microorganisms. The study highlights the necessity of sodium salts, especially sodium chloride, in producing safe and wholesome foods. It emphasizes the antimicrobial properties of sodium chloride in inhibiting the growth and toxin production of Clostridium botulinum in processed meats and cheeses, among other applications (Taormina, 2010).

Sodium in Food Processing

Salt in Food Processing; Usage and Reduction A Review

: This paper discusses the multifaceted uses of salt in food industries due to its preservative, antimicrobial, and flavor-enhancing properties. It addresses trends in salt usage, pointing towards salt reduction or replacement as a response to health concerns regarding high sodium intake. The review also covers the use of sodium chloride substitutes like KCl or phosphates and the optimization of salt's physical form for flavor enhancement and sodium intake reduction (Albarracín, Sánchez, Grau, & Barat, 2011).

Sodium and Human Health

Human Health Effects of Sodium Azide Exposure A Literature Review and Analysis

: This comprehensive review of literature from 1927 to 2002 characterizes the health effects of sodium azide exposure. It documents various health impacts, predominantly hypotension, across different exposure routes. The study provides detailed insights into the physiological and toxicological responses to sodium azide, offering valuable information on safe handling and exposure prevention measures (Chang & Lamm, 2003).

Sodium in Child Development

Infants’ and Children’s Salt Taste Perception and Liking A Review

: This review focuses on the development of salt taste sensitivity and preferences in infants and children, and its association with food intake. It discusses the biological and learned responses to salt, indicating the need for decreased exposure to salty foods during early infancy to influence future salt preference and intake patterns (Liem, 2017).

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,12?,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUTDHFEQENNS-QWEQECPASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CSC2C(C(=O)N2C1C(=O)[O-])NC(=O)C(C3=CC=CC=C3)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)[O-])NC(=O)[C@@H](C3=CC=CC=C3)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 3
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

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